2-Methoxy-3,5-dimethylbenzaldehyde
Overview
Description
2-Methoxy-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a benzaldehyde derivative, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is widely used as a synthetic intermediate in the preparation of various complex organic molecules due to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 2-methoxy-3,5-dimethylbenzene using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide and phosphorus oxychloride as reagents, resulting in the formation of the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound often involves the same Vilsmeier-Haack reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 2-Methoxy-3,5-dimethylbenzoic acid.
Reduction: 2-Methoxy-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-3,5-dimethylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,5-dimethylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce different products. The methoxy and dimethyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzaldehyde
- 3,5-Dimethylbenzaldehyde
- 4-Methoxy-3,5-dimethylbenzaldehyde
Uniqueness
2-Methoxy-3,5-dimethylbenzaldehyde is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a unique reactivity profile that can be exploited in various chemical transformations .
Properties
IUPAC Name |
2-methoxy-3,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFJEFNETRXGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406389 | |
Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16313-77-2 | |
Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methoxy-3,5-dimethylbenzaldehyde in the total synthesis of coprinol?
A1: this compound serves as the starting material in the first total synthesis of coprinol. [] The researchers chose this compound due to its structural similarities with the target molecule and its availability for further modifications. The synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group, transforming this compound into the final product, coprinol. []
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